BETd-260
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Overview
Description
BETd-260 is a compound known as a BET degrader, which targets and degrades BET proteins. BET proteins are involved in the regulation of gene expression and are critical for the function of super-enhancers, which are regions of DNA that drive the expression of genes involved in cancer progression. This compound has shown promise in suppressing tumor progression and reducing cancer stem cell populations in various types of cancer .
Mechanism of Action
Target of Action
BETd-260, also known as ZBC260, is a Proteolysis-Targeting Chimera (PROTAC) that targets Bromodomain and Extra Terminal (BET) proteins . The primary targets of this compound are the BET proteins BRD2, BRD3, and BRD4 . These proteins are epigenetic “readers” that play a major role in the regulation of gene transcription .
Mode of Action
This compound operates by connecting ligands for Cereblon and BET . It induces the degradation of BET proteins at low nanomolar concentrations . This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It predominantly downregulates a large number of genes involved in proliferation and apoptosis . It also substantially inhibits the expression of anti-apoptotic Mcl-1, Bcl-xl while increasing the expression of pro-apoptotic Noxa . This results in massive apoptosis in cells within hours .
Pharmacokinetics
The pharmacokinetics of this compound have been optimized to improve its efficacy. It exhibits superior selectivity, potency, and antitumor activity compared to its parental BET inhibitor compound . It effectively depletes BET proteins in tumors and exhibits strong antitumor activities at well-tolerated dosing schedules .
Result of Action
This compound potently suppresses cell viability and robustly induces apoptosis in various cancer cells, including hepatocellular carcinoma (HCC) cells and leukemia cells . It also profoundly inhibits the growth of cell-derived and patient-derived xenografts in mice .
Preparation Methods
BETd-260 is synthesized using a PROTAC (Proteolysis Targeting Chimera) approach, which involves connecting ligands for Cereblon and BET proteins. The synthetic route typically involves the following steps:
Ligand Synthesis: Synthesis of ligands that can bind to Cereblon and BET proteins.
Linker Attachment: Connecting the ligands with a linker to form the PROTAC molecule.
Purification: Purification of the final product to achieve high purity (e.g., 99.59%).
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis and purification processes similar to those used in laboratory settings.
Chemical Reactions Analysis
BETd-260 undergoes several types of chemical reactions, including:
Apoptosis Induction: It induces apoptosis in hepatocellular carcinoma cells by modulating the expression of apoptotic genes.
Common reagents and conditions used in these reactions include:
Reagents: Ligands for Cereblon and BET proteins, linkers.
Conditions: Low concentrations (30-100 pM) for degradation, 3-10 nM for apoptosis induction.
Major products formed from these reactions include degraded BET proteins and apoptotic cells.
Scientific Research Applications
BETd-260 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to suppress tumor progression and reduce cancer stem cell populations in triple-negative breast cancer and glioma
Epigenetics: This compound is used to study the role of BET proteins in gene regulation and super-enhancer function.
Drug Development: It serves as a potential therapeutic agent for targeting cancer stem cells and overcoming therapy resistance
Comparison with Similar Compounds
BETd-260 is unique compared to other BET degraders due to its high potency and ability to induce apoptosis in cancer cells at very low concentrations. Similar compounds include:
This compound: Another BET degrader with similar properties but different molecular structure.
JQ1: A BET inhibitor that blocks BET protein function but does not induce degradation.
This compound stands out due to its dual ability to degrade BET proteins and induce apoptosis, making it a promising candidate for cancer therapy.
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXANFBIRSYHGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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